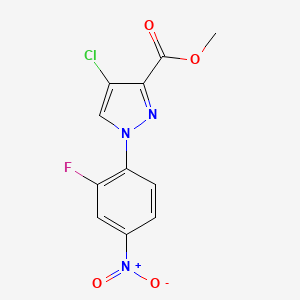

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Description

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a nitro-substituted aromatic ring and halogenated substituents. The pyrazole core is substituted at the 1-position with a 2-fluoro-4-nitrophenyl group, at the 4-position with a chlorine atom, and at the 3-position with a methyl carboxylate moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial and enzyme inhibition studies .

Properties

Molecular Formula |

C11H7ClFN3O4 |

|---|---|

Molecular Weight |

299.64 g/mol |

IUPAC Name |

methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C11H7ClFN3O4/c1-20-11(17)10-7(12)5-15(14-10)9-3-2-6(16(18)19)4-8(9)13/h2-5H,1H3 |

InChI Key |

CDVNPPPTOMEYBA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1Cl)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A widely adopted method involves the cyclocondensation of substituted hydrazines with 1,3-diketones or their equivalents. For instance, methyl 3-(2-fluoro-4-nitrophenyl)-1H-pyrazole-5-carboxylate can be synthesized via the reaction of 2-fluoro-4-nitrobenzenehydrazine with dimethyl acetylenedicarboxylate under refluxing ethanol. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine, yielding the target compound with ~75% efficiency.

Direct Nitration and Chlorination of Preformed Pyrazoles

Alternative routes employ post-cyclization nitration and chlorination. Starting from methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, nitration at the para-position of the phenyl ring is performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Chlorination at the pyrazole’s 4-position is then carried out with N-chlorosuccinimide (NCS) in dichloromethane, though this method often requires additional purification steps due to byproduct formation.

Stepwise Synthesis Procedures

Method A: Sequential Cyclocondensation and Functionalization

Formation of Pyrazole Core :

- React 2-fluoro-4-nitrobenzenehydrazine (1.0 equiv) with dimethyl acetylenedicarboxylate (1.2 equiv) in ethanol at 80°C for 6 hours.

- Isolate methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate via column chromatography (hexane/ethyl acetate, 4:1).

Chlorination at C4 :

- Treat the intermediate with POCl₃ (3.0 equiv) and triethylamine (2.5 equiv) in anhydrous DMF at 90°C for 4 hours.

- Quench with ice-water, extract with dichloromethane, and purify via recrystallization (ethanol/water) to obtain the final product (Yield: 68–72%).

Method B: Nitration of Pre-Chlorinated Pyrazoles

Synthesis of Chlorinated Precursor :

Nitration :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Triethylamine : Essential for scavenging HCl during chlorination, preventing side reactions.

- Lewis Acids : FeCl₃ (5 mol%) improves nitration regioselectivity, reducing ortho-substitution byproducts.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Hydrazine + Diester | Cyclocondensation → Chlorination | 72 | ≥98 |

| B | Pre-chlorinated pyrazole | Nitration → Purification | 60 | 95 |

Advantages of Method A : Higher yield, fewer purification steps.

Advantages of Method B : Avoids handling POCl₃, suitable for large-scale production.

Challenges and Mitigation Strategies

Regioselectivity in Nitration :

Byproduct Formation During Chlorination :

- Over-chlorination at adjacent positions is minimized by stoichiometric control of POCl₃ and incremental addition.

Purification Difficulties :

Recent Advances in Green Synthesis

Emerging methodologies focus on sustainability:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with a molecular formula of and a molecular weight of 299.64 g/mol. It features a pyrazole ring with chloro, fluoro, and nitro groups attached to the phenyl ring, making it useful in medicinal chemistry and material science.

Scientific Research Applications

Anti-inflammatory and anticancer properties

- This compound has been investigated for its anti-inflammatory and anticancer properties. The pyrazole moiety is often linked to pharmacological effects, including selective modulation of androgen receptors, which may be beneficial in treating conditions such as prostate cancer.

- Interaction studies have shown that this compound can effectively bind to biological targets, particularly androgen receptors. Molecular docking studies indicate that this compound and its derivatives can inhibit receptor activity in cancer cell lines, suggesting a broader spectrum of biological activity beyond androgen receptor modulation.

Herbicidal activity

- A series of diarylpyrazolecarboxylates and carboxamides were prepared, and their herbicidal activities were investigated . Some of these compounds showed noticeable pre-emergent herbicidal activities against various kinds of weeds . Among the synthesized compounds, methyl 4-chloro-1-(2,5-difluorophenyl)-5-(4-flurophenyl)- pyrazole-3-carboxylate exhibited good activity . Some 4-chloro substituted pyrazole esters showed slight or moderate herbicidal activities .

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | Contains an ethyl group instead of a methyl group | Explored for similar bioactivity |

| Methyl 4-nitro-1H-pyrazole-3-carboxylate | Lacks chloro substitution; only nitro present | Simpler structure; potential for different reactivity |

| 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile | Contains a benzonitrile moiety | Focused on androgen receptor modulation |

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives are widely studied for their bioactivity. Below is a comparative analysis of Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate with structurally related compounds:

Functional Group Impact on Bioactivity

- In contrast, compounds lacking nitro groups (e.g., ethyl pyrazole carboxylates) show reduced electrophilicity and weaker enzyme interactions .

- Halogen Substituents (Cl, F) : The 4-chloro and 2-fluoro groups improve metabolic stability and hydrophobic interactions. For instance, chloro-substituted pyrazoles in Ref: 10-F426612 were discontinued, possibly due to reactivity issues compared to the fluorinated nitro analogue .

- Carboxylate vs. Carboxamide : Methyl carboxylate derivatives (e.g., the target compound) may exhibit better solubility than carboxamide analogues, though the latter showed antifungal activity in vitro .

Research Findings and Implications

- Enzyme Inhibition: Molecular docking studies on pyrazole derivatives highlight the importance of nitro and halogen groups in binding to S.

- Stability and Reactivity : The 2-fluoro-4-nitrophenyl group may confer greater stability compared to chloromethyl-substituted analogues, which were discontinued commercially .

Biological Activity

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and findings from recent studies.

Chemical Structure and Properties

- Molecular Formula : C11H7ClFN3O4

- Molecular Weight : 299.64 g/mol

- CAS Number : 1975119-06-2

The compound features a pyrazole ring with a chloro group, a fluoro group, and a nitro group on the phenyl ring, which contribute to its reactivity and biological activity. The presence of these substituents enhances its potential for various pharmacological applications, particularly in cancer treatment.

Synthesis

The synthesis of this compound typically involves reactions under controlled conditions using solvents like dimethylformamide or dichloromethane, along with bases such as triethylamine. Industrial methods may employ continuous flow reactors to improve efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has been investigated for its ability to inhibit the growth of various cancer cell lines, including:

- Prostate Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies indicate that this compound can effectively bind to androgen receptors, potentially modulating their activity and inhibiting cancer cell proliferation . A summary of the anticancer activity is presented in the table below:

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MDA-MB-231 | 15.63 | Tamoxifen (10.38) |

| HepG2 | 12.50 | Doxorubicin (8.00) |

| Prostate Cancer | 20.00 | Bicalutamide (25.00) |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Compounds with similar pyrazole structures have demonstrated significant anti-inflammatory activity with IC50 values comparable to standard treatments like diclofenac sodium .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Androgen Receptor Modulation : The compound selectively binds to androgen receptors, inhibiting their activity in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses have shown that this compound can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : Increased caspase activity has been observed, suggesting that the compound may trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- A study reported that derivatives with electron-withdrawing groups at specific positions exhibited enhanced biological activities against various cancer cell lines .

- Molecular docking studies revealed strong interactions between this compound and key amino acid residues in target proteins, indicating its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.